molecular formula C19H16N4O5 B11139192 N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-3-hydroxy-2H-1,4-benzoxazine-6-carboxamide

N-[2-(2,3-dioxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]-3-hydroxy-2H-1,4-benzoxazine-6-carboxamide

Cat. No.: B11139192
M. Wt: 380.4 g/mol
InChI Key: ONWUXAMVPGFEAT-UHFFFAOYSA-N
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Description

N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-6-CARBOXAMIDE is a complex organic compound with a unique structure that combines elements of quinoxaline and benzoxazine

Preparation Methods

The synthesis of N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-6-CARBOXAMIDE typically involves multiple steps. One common method includes the reaction of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline with an appropriate ethylating agent to form the intermediate compound. This intermediate is then reacted with 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid under specific conditions to yield the final product .

Industrial production methods may involve optimizing these reactions for scale, including the use of catalysts and controlled reaction environments to ensure high yield and purity .

Chemical Reactions Analysis

N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-6-CARBOXAMIDE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions[4][4]. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-6-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces . The exact pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds include other quinoxaline and benzoxazine derivatives. Compared to these, N-[2-(2,3-DIOXO-1,2,3,4-TETRAHYDROQUINOXALIN-1-YL)ETHYL]-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-6-CARBOXAMIDE is unique due to its combined structural features, which confer distinct chemical and biological properties . Examples of similar compounds include:

These comparisons highlight the compound’s potential for unique applications in various fields.

Properties

Molecular Formula

C19H16N4O5

Molecular Weight

380.4 g/mol

IUPAC Name

N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide

InChI

InChI=1S/C19H16N4O5/c24-16-10-28-15-6-5-11(9-13(15)21-16)17(25)20-7-8-23-14-4-2-1-3-12(14)22-18(26)19(23)27/h1-6,9H,7-8,10H2,(H,20,25)(H,21,24)(H,22,26)

InChI Key

ONWUXAMVPGFEAT-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(O1)C=CC(=C2)C(=O)NCCN3C4=CC=CC=C4NC(=O)C3=O

Origin of Product

United States

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